Methyl 2-(2-chlorophenyl)acrylate
Description
Methyl 2-(2-chlorophenyl)acrylate is an α,β-unsaturated ester featuring a 2-chlorophenyl substituent at the acrylate’s β-position. These compounds are primarily utilized in polymer synthesis, agrochemical development, and medicinal chemistry due to their reactive α,β-unsaturated carbonyl system, which enables participation in Michael additions, cycloadditions, and polymerization reactions . The 2-chlorophenyl group enhances electron-withdrawing effects, influencing reactivity and stability, and may contribute to biological activity in pharmaceutical contexts .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEZVLJBILXPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of methyl 2-(2-chlorophenyl)acrylate may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted acrylates.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be utilized in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
Industry: It is employed in the production of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism by which methyl 2-(2-chlorophenyl)acrylate exerts its effects depends on the context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the 2-chlorophenyl group, which affects the stability and reactivity of the acrylate moiety. This can lead to various reaction pathways, including nucleophilic addition and substitution.
Comparison with Similar Compounds
Methyl 2-Chloroacrylate (CAS 80-63-7)
- Structure : Chlorine at the α-position of the acrylate backbone.
- Properties : Highly flammable liquid (flash point: 35°C) with acute toxicity (EPA-listed hazardous substance). Used in polymer production .
- Safety : Requires stringent ventilation and protective gear due to flammability and respiratory irritation risks .
Methyl (Z)-3-(2-Chlorophenyl)-2-(Trifluoromethyl)acrylate (6n)
- Structure : 2-Chlorophenyl at β-position and trifluoromethyl at α-position.
- Properties : Synthesized in 77% yield as a colorless oil. The trifluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic additions .
- Applications : Intermediate for fluorinated polymers or agrochemicals .
Methyl (S,E)-3-(4-(2-(3-(2-Chlorophenyl)ureido)phenyl)acrylate (15a)
- Structure : Ureido-linked 2-chlorophenyl and acrylate groups.
Positional Isomerism on the Phenyl Ring
Methyl 2-[(4-Chlorophenyl)(hydroxy)methyl]acrylate
- Structure : 4-Chlorophenyl substitution vs. 2-chlorophenyl.
Methyl (E)-3-(2-Chlorophenyl)-2-(nitrovinylphenoxy)acrylate
- Structure: Nitrovinyl and phenoxy substituents adjacent to the 2-chlorophenyl group.
- Properties : Crystalline solid with applications in agrochemicals due to nitro group-mediated electrophilicity .
Data Tables: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-(2-chlorophenyl)acrylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
Methyl 2-(2-chlorophenyl)acrylate can be synthesized via various methods, including the Morita-Baylis-Hillman reaction. The characterization of this compound typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound, which is crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 2-(2-chlorophenyl)acrylate derivatives. For instance, a study evaluating a series of acrylic acid compounds demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of 3.24 ± 0.13 μM , indicating potent antiproliferative activity compared to standard controls .
Table 1: Cytotoxicity of Methyl 2-(2-chlorophenyl)acrylate Derivatives Against MDA-MB-231 Cell Line
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Methyl 2-(2-chlorophenyl)acrylate | 3.24 ± 0.13 | Inhibition of β-tubulin polymerization |
| Control (CA-4) | 1.27 ± 0.09 | Tubulin inhibitor |
In addition to direct cytotoxicity, methyl 2-(2-chlorophenyl)acrylate has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Flow cytometric analysis revealed a significant increase in cells arrested in this phase post-treatment .
Apoptosis Induction
The ability of methyl 2-(2-chlorophenyl)acrylate to induce apoptosis in cancer cells has also been documented. Using Annexin V-FITC/PI staining techniques, researchers found that treatment with this compound increased late-stage apoptosis from 0.24% in untreated cells to 12.62% in treated cells . This suggests that the compound not only halts cell division but also triggers programmed cell death.
Antimicrobial Activity
Beyond its anticancer properties, methyl 2-(2-chlorophenyl)acrylate exhibits antimicrobial activity against various pathogens. A study on acrylate derivatives indicated that some compounds within this class have demonstrated effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics . The mechanism is believed to involve disruption of biofilm integrity and inhibition of bacterial growth.
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study conducted on several acrylate derivatives showed that methyl 2-(2-chlorophenyl)acrylate had a notable effect on reducing viability in MDA-MB-231 cells through mechanisms involving tubulin inhibition and apoptosis induction .
- Antimicrobial Efficacy : Research focusing on microbial biofilms revealed that acrylate compounds could significantly reduce biofilm formation by pathogens like Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against chronic infections .
Q & A
Basic: What synthetic methodologies are reported for Methyl 2-(2-chlorophenyl)acrylate, and how do reaction parameters affect yield optimization?
Answer:
The synthesis of methyl esters like Methyl 2-(2-chlorophenyl)acrylate typically involves esterification of the corresponding acrylic acid derivative or nucleophilic substitution of activated intermediates. For analogous compounds (e.g., Methyl 2-[(4-chlorophenyl)amino]acetate), esterification of carboxylic acids with methanol under acidic catalysis (e.g., H₂SO₄) is common . Key parameters include:
- Catalyst selection : Acidic or enzymatic catalysts influence reaction efficiency.
- Temperature : Elevated temperatures (60–80°C) improve kinetics but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>98% GC) .
Advanced: How can X-ray crystallography resolve ambiguities in the stereoelectronic effects of the 2-chlorophenyl substituent?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL can elucidate the spatial arrangement of the 2-chlorophenyl group and its impact on conjugation with the acrylate moiety. For example:
- Torsion angles : Quantify steric hindrance between the chloro substituent and acrylate double bond.
- Intermolecular interactions : Halogen bonding (C–Cl···O) and π-π stacking in the crystal lattice affect solid-state reactivity .
- Electron density maps : Identify polarization effects on the acrylate’s electrophilicity.
Basic: What spectroscopic markers distinguish Methyl 2-(2-chlorophenyl)acrylate from structurally similar esters?
Answer:
Key spectral features include:
- ¹H NMR :
- δ 6.3–6.8 ppm : Doublet of doublets for acrylate protons (CH₂=CH–COO).
- δ 3.7 ppm : Singlet for methoxy group (–OCH₃).
- ¹³C NMR :
- δ 165–170 ppm : Carbonyl (C=O) resonance.
- δ 125–135 ppm : Aromatic carbons adjacent to chlorine.
- IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C–Cl bend) .
Advanced: What mechanistic insights explain contradictory biological activity data for derivatives in different cell lines?
Answer:
Discrepancies may arise from:
- Cell-specific metabolism : Differential esterase activity hydrolyzes the acrylate ester, altering bioavailability .
- Chirality : Enantiomeric purity (e.g., R vs. S configurations) impacts target binding affinity .
- Assay conditions : pH, serum proteins, and incubation time modulate apparent IC₅₀ values.
Resolution strategies : - Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic fate.
- Perform dose-response studies across multiple cell lines with standardized protocols .
Basic: How does the 2-chlorophenyl group influence the compound’s stability under ambient storage conditions?
Answer:
The electron-withdrawing chloro group enhances stability via:
- Resonance effects : Delocalization of π-electrons reduces susceptibility to hydrolysis.
- Steric protection : Ortho-substitution shields the acrylate’s β-carbon from nucleophilic attack.
Stability testing : - Accelerated degradation studies (40°C/75% RH) monitor ester hydrolysis via HPLC .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products .
Advanced: Can DFT simulations predict regioselectivity in Michael additions involving Methyl 2-(2-chlorophenyl)acrylate?
Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Frontier molecular orbitals : LUMO localization on the acrylate’s β-carbon dictates nucleophilic attack sites.
- Transition states : Chlorine’s inductive effect lowers activation energy for α-addition pathways.
- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity’s role in selectivity .
Basic: What occupational safety protocols are recommended for handling Methyl 2-(2-chlorophenyl)acrylate?
Answer:
While no OSHA exposure limits exist, adopt:
- Engineering controls : Fume hoods with ≥100 ft/min airflow.
- PPE : Nitrile gloves, chemical goggles, and Tyvek® suits.
- Spill management : Absorb with vermiculite and neutralize with 5% NaHCO₃ .
Advanced: How do crystallization solvents impact polymorph formation in Methyl 2-(2-chlorophenyl)acrylate?
Answer:
Solvent polarity and hydrogen-bonding capacity dictate polymorphic outcomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
